molecular formula C30H29N5O7 B2761011 N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894930-13-3

N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer: B2761011
CAS-Nummer: 894930-13-3
Molekulargewicht: 571.59
InChI-Schlüssel: JSKGIHKWHWYCSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex small molecule featuring multiple pharmacologically relevant heterocyclic motifs. Its core structure comprises:

  • A 3,4-dimethoxyphenethyl group attached via an acetamide linker.
  • A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group.
  • A dihydroquinazoline-dione scaffold (2,4-dioxo-3,4-dihydroquinazoline), which is fused to the oxadiazole-methyl moiety.

Eigenschaften

CAS-Nummer

894930-13-3

Molekularformel

C30H29N5O7

Molekulargewicht

571.59

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C30H29N5O7/c1-39-21-11-9-20(10-12-21)28-32-27(42-33-28)18-35-29(37)22-6-4-5-7-23(22)34(30(35)38)17-26(36)31-15-14-19-8-13-24(40-2)25(16-19)41-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,31,36)

InChI-Schlüssel

JSKGIHKWHWYCSI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC

Löslichkeit

soluble

Herkunft des Produkts

United States

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure that combines multiple pharmacophores, including a dimethoxyphenethyl group and an oxadiazole moiety. Its molecular formula is C23H27N5O5C_{23}H_{27N_{5}O_{5}} with a molecular weight of approximately 451.50 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds exhibit a range of biological activities due to their ability to interact with multiple cellular targets:

  • Mechanisms of Action :
    • Inhibition of Enzymes : Compounds like this compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Targeting Kinases : The compound may also affect kinase signaling pathways that are crucial for tumor growth and survival .
  • Cytotoxicity Studies :
    • Various derivatives of oxadiazole have shown promising results in cytotoxicity assays against different cancer cell lines. For instance, structural modifications have been reported to enhance selectivity and potency against malignant cells .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

Structural ComponentRole in Activity
Dimethoxyphenethyl groupEnhances lipophilicity and cellular uptake
Oxadiazole moietyProvides anticancer activity through enzyme inhibition
Dioxoquinazoline structurePotentially interacts with DNA or RNA

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • HeLa Cells : Exhibited an IC50 value indicating potent cytotoxicity.
  • MCF7 Breast Cancer Cells : Showed reduced cell viability upon treatment with the compound.

Molecular Docking Studies

Molecular docking studies suggest that the compound effectively binds to target proteins involved in cancer progression. The binding affinities indicate strong interactions with:

  • Telomerase : Implicated in cellular immortality.
  • HDAC : Involved in epigenetic regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural homology with several classes of heterocyclic molecules reported in the literature. Below is a detailed analysis of its analogs, focusing on structural variations, synthesis strategies, and inferred pharmacological implications.

Structural Analogues and Key Variations

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Dihydroquinazoline-dione + oxadiazole 3,4-dimethoxyphenethyl; 4-methoxyphenyl-oxadiazole Not explicitly reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dihydroquinazoline-dione 2,4-dichlorophenylmethyl Anticonvulsant activity (in vivo)
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide Dioxolo-quinazoline + oxadiazole 2,3-dimethylphenyl; 3-methyl-oxadiazole; dioxolo ring Structural data only (ChemSpider)
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Spiroquinazoline 4-methoxyphenyl; thioxo group; spirocyclohexan No activity data
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide Dihydroquinazoline + thioether 4-ethoxyphenyl; N,N-diethylacetamide Synthetic intermediate

Pharmacological Implications

  • Anticonvulsant Potential: The dichlorophenyl-quinazoline analog () showed in vivo efficacy, suggesting that the dihydroquinazoline-dione core is critical for this activity. The target compound’s 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration relative to dichlorophenyl analogs .
  • Kinase Inhibition : Compounds with oxadiazole and quinazoline motifs (e.g., ’s CDK5/p25 inhibitors) highlight the role of these heterocycles in ATP-competitive or allosteric binding. The 4-methoxyphenyl-oxadiazole in the target compound could mimic aryl-binding motifs in kinase pockets .
  • Solubility and Metabolism : Methoxy groups may improve solubility compared to methyl or halogen substituents (e.g., ’s 3-methyl-oxadiazole), though this could vary with metabolic enzyme interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions starting with dihydroquinazoline derivatives. A common approach includes:

  • Coupling reactions : Use N-protected amino acids or glycine derivatives as starting materials, followed by oxidation (e.g., hydrogen peroxide) to form quinazoline-dione intermediates .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
  • Temperature control : Reactions are typically heated under reflux (60–100°C) to accelerate bond formation while minimizing side products .
  • Catalysts : Bases like potassium carbonate or sodium hydroxide facilitate amide bond formation .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxyphenyl, oxadiazole, and quinazoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC/TLC : Monitor reaction progress and purity (>95% purity threshold recommended) .

Q. How should researchers handle stability and storage of this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole and quinazoline groups .
  • Moisture control : Use desiccants in storage containers due to hydrolytic instability of the acetamide bond .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of cyclooxygenase (COX) or bacterial enzyme targets .
  • Statistical models : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay-specific variability from true mechanistic differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent variation : Modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with ethoxy or halogens) to assess impact on binding affinity .
  • Bioisosteric replacement : Replace the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole or triazole to improve metabolic stability .
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with COX-2 or bacterial topoisomerases .

Q. What methodologies are effective for studying metabolic pathways and toxicity?

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify cytochrome P450-mediated metabolites .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Methodological Notes

  • Contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • SAR optimization : Prioritize substituents with lower logP values to enhance aqueous solubility .
  • Data reproducibility : Include triplicate measurements and positive/negative controls in all assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.